molecular formula C20H22O5 B15234096 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid

2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid

Cat. No.: B15234096
M. Wt: 342.4 g/mol
InChI Key: PIMJHWUKXSWKNY-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with a tert-butoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Introduction of the Propanoic Acid Moiety: The benzyloxyphenyl intermediate is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the desired product.

    Addition of the tert-Butoxy Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-(Ethoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. The benzyloxy group can enhance hydrophobic interactions and potentially improve binding affinity to certain molecular targets.

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C20H22O5/c1-20(2,3)25-19(23)17(18(21)22)15-9-11-16(12-10-15)24-13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)

InChI Key

PIMJHWUKXSWKNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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